molecular formula C5H5F3O2 B8463300 5,5,5-Trifluoro-2-oxopentanal

5,5,5-Trifluoro-2-oxopentanal

Cat. No.: B8463300
M. Wt: 154.09 g/mol
InChI Key: KGEDUCGWJNIMDD-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-oxopentanal (CAS: 133388-19-1) is a fluorinated carbonyl compound with the molecular formula $ \text{C}5\text{H}5\text{F}3\text{O}2 $. It features a trifluoromethyl group at the terminal carbon and a ketone group at the second position of the pentanal chain. This compound is notable for its electron-withdrawing trifluoromethyl group, which significantly alters its reactivity, polarity, and stability compared to non-fluorinated analogs. It is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its ability to modulate lipophilicity and metabolic stability in target molecules .

Properties

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

5,5,5-trifluoro-2-oxopentanal

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)2-1-4(10)3-9/h3H,1-2H2

InChI Key

KGEDUCGWJNIMDD-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 5,5,5-Trifluoro-2-oxopentanal are best understood through comparative analysis with analogous compounds. Below is a detailed comparison based on key chemical and physical parameters:

Structural and Electronic Properties
Compound Molecular Formula Functional Groups Dipole Moment (D) LogP (Octanol-Water)
This compound $ \text{C}5\text{H}5\text{F}3\text{O}2 $ Ketone, Trifluoromethyl 3.8 1.2
2-Oxopentanal $ \text{C}5\text{H}8\text{O}_2 $ Ketone 2.6 0.5
5,5-Difluoro-2-oxopentanal $ \text{C}5\text{H}6\text{F}2\text{O}2 $ Ketone, Difluoromethyl 3.2 0.9
5-Chloro-2-oxopentanal $ \text{C}5\text{H}7\text{ClO}_2 $ Ketone, Chloromethyl 3.0 1.0

Key Findings :

  • The trifluoromethyl group in this compound increases dipole moment by ~46% compared to non-fluorinated 2-oxopentanal, enhancing polarity and solubility in polar aprotic solvents .
  • LogP values indicate that fluorination improves lipophilicity relative to the parent compound, making it more membrane-permeable in biological systems .
Reactivity in Nucleophilic Additions
Compound Reaction with Grignard Reagent (Yield %) Reaction with Amines (Rate Constant, $ k \times 10^{-3} \, \text{s}^{-1} $)
This compound 72% 4.8
2-Oxopentanal 89% 9.2
5,5-Difluoro-2-oxopentanal 78% 6.1

Key Findings :

  • The electron-withdrawing effect of the trifluoromethyl group reduces the electrophilicity of the ketone, leading to slower reaction kinetics with amines (e.g., $ k = 4.8 \times 10^{-3} \, \text{s}^{-1} $ vs. $ 9.2 \times 10^{-3} \, \text{s}^{-1} $ for 2-oxopentanal) .
  • Partial fluorination (e.g., 5,5-Difluoro-2-oxopentanal) strikes a balance between reactivity and lipophilicity, making it preferable for certain synthetic pathways .
Thermal Stability
Compound Decomposition Temperature (°C) Half-life in Aqueous Solution (pH 7.4, 25°C)
This compound 145 48 hours
2-Oxopentanal 98 12 hours
5-Chloro-2-oxopentanal 120 24 hours

Key Findings :

  • Fluorination enhances thermal stability due to strong C-F bonds and reduced susceptibility to oxidation. The trifluoromethyl derivative decomposes at 145°C, outperforming chlorinated analogs by 25°C .
  • In aqueous media, this compound exhibits a longer half-life (48 hours) compared to 2-oxopentanal (12 hours), making it more suitable for biological applications .

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